![molecular formula C18H16O4 B2610739 7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one CAS No. 70387-00-7](/img/structure/B2610739.png)
7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
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Overview
Description
“7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is a type of extended flavonoid . Flavonoids are organic molecular entities based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton, or such a structure which is condensed with a C6-C3 lignan precursors .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is not coplanar due to the distorting effect of 3,4-dihydronaphthalen-1(2H)-one, 7-methoxy, and 2-methoxyphenyl groups . This twisted configuration may increase the likelihood of interactions with bioactive molecules .Chemical Reactions Analysis
As an extended flavonoid, “7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is part of a superclass comprising all members of the classes of flavonoid, isoflavonoid, neoflavonoid, chalcones, dihydrochalcones, aurones, pterocarpan, coumestans, rotenoid, flavonolignan, homoflavonoid, and flavonoid oligomers .Scientific Research Applications
Antifungal Activity
This compound has been found to exhibit potent antifungal activity. It has been used in the synthesis of coumarin ring-opening derivatives, which have shown significant activity against six common pathogenic fungi . Specifically, compounds 6b, 6e, 6g, 6i, 7b, and 7c were identified as the most active ones .
Inhibitor of Monoamine Oxidase Enzymes
As a chalcone analogue, this compound has been shown to act as a potent inhibitor of the monoamine oxidase enzymes . This makes it valuable in the field of neuroscience and pharmacology, as monoamine oxidase enzymes play a crucial role in the metabolism of neurotransmitters.
Antioxidant Properties
Some chalcone-like derivatives containing this compound have been found to possess potential antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Synthesis of Fused Ring Systems
This compound has been used in the synthesis of fused ring systems . Fused ring systems are a common structural motif in many important biological molecules, including steroids and many types of alkaloids.
Quantum Chemical Computations
The compound has been used in quantum chemical computations, manipulated by the density functional theory (DFT) method . This makes it valuable in the field of computational chemistry and materials science.
Drug Research and Development
The interesting pharmaceutical and biological activities of this compound make it valuable in drug research and development . It has been used in the synthesis of various drugs and therapeutic agents.
Future Directions
Mechanism of Action
Based on its structure, “7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is a type of flavonoid . Flavonoids are a diverse group of phytonutrients (plant chemicals) found in almost all fruits and vegetables. They are known for their beneficial effects on health due to their antioxidant properties .
This twisted configuration may increase the likelihood of interactions with bioactive molecules, potentially leading to biological activity .
properties
IUPAC Name |
7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-17(13-6-4-5-7-15(13)21-3)18(19)14-9-8-12(20-2)10-16(14)22-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCLWHHADHAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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